Beta-Aminosäuren und Derivate

Beta Amino Acids and Derivatives are a class of organic compounds that contain an amino group attached to a carbon atom adjacent to the carboxyl group. Unlike their alpha counterparts, beta amino acids exhibit unique structural and functional properties due to their asymmetrical nature. These compounds play significant roles in various biological processes and have wide-ranging applications.

Structurally, beta amino acids can exist as racemic mixtures or be optically active. They are of interest in pharmaceuticals for their potential therapeutic benefits, such as modulating protein function and improving drug solubility. Additionally, derivatives of these amino acids, including esters, amides, and ethers, enhance their stability and expand their utility.

In the research field, beta amino acids and their derivatives serve as valuable tools in synthetic chemistry, biochemistry, and materials science. Their ability to form unique secondary structures and bind specifically with biomolecules makes them particularly appealing for developing novel drugs and biosensors.

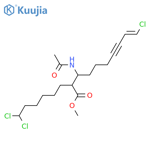

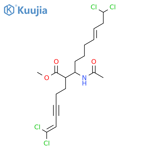

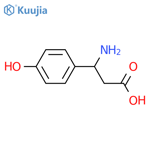

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

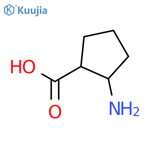

|

(2S)-3-amino-2-methyl-propanoic acid | 4249-19-8 | C4H9NO2 |

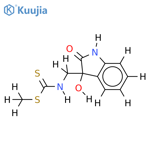

|

Antibiotic AI 77G | 77675-03-7 | C20H30N2O9 |

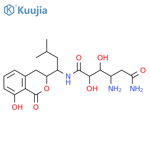

|

(±)-Dioxibrassinin | 137821-31-9 | C11H12N2O2S2 |

|

(1RS,2RS)-2-Aminocyclopentanecarboxylic acid | 57043-01-3 | C6H11NO2 |

|

(-)-Dioxibrassinin | 133761-64-5 | C11H12N2O2S2 |

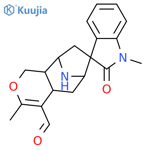

|

Amicoumacin A | 56592-30-4 | C20H29N3O7 |

|

Alstonal | 172924-28-6 | C20H22N2O3 |

|

Taveuniamide A | 758721-20-9 | C19H28Cl3NO3 |

|

Taveuniamide C | 758721-22-1 | C19H25Cl4NO3 |

|

3-Amino-3-(4-hydroxyphenyl)propanoic acid; (±)-form | 152786-26-0 | C9H11NO3 |

Verwandte Literatur

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

Empfohlene Lieferanten

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte